6-(4-Methoxyphenyl)pyridazine-3-thiol
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Overview
Description
6-(4-Methoxyphenyl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a 4-methoxyphenyl group and a thiol group at the 3-position
Scientific Research Applications
6-(4-Methoxyphenyl)pyridazine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyridazine compounds, which “6-(4-Methoxyphenyl)pyridazine-3-thiol” is a part of, have been shown to exhibit diverse pharmacological activities
Biochemical Pathways
Without specific information on the target, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Pyridazine compounds can potentially affect a wide range of pathways due to their diverse targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)pyridazine-3-thiol typically involves the reaction of 4-methoxyphenylhydrazine with a suitable dicarbonyl compound, followed by cyclization and thiolation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridazine-3-thiol: Similar structure but lacks the methoxy group.
6-(4-Chlorophenyl)pyridazine-3-thiol: Similar structure but has a chlorine atom instead of a methoxy group.
6-(4-Methylphenyl)pyridazine-3-thiol: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
6-(4-Methoxyphenyl)pyridazine-3-thiol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials and therapeutic agents with specific properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-11(15)13-12-10/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXOVJIRSUMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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